Isovaleryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

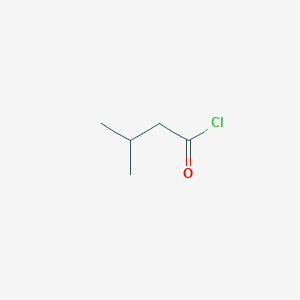

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISULZYQDGYXDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059359 | |

| Record name | Butanoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-12-3 | |

| Record name | Isovaleryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ML32M57V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isovaleryl Chloride: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isovaleryl chloride, a key reagent in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides established experimental protocols for its use in common organic reactions, and explores its relevance in biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 3-methylbutanoyl chloride, is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive acyl chloride widely used as a building block in organic synthesis to introduce the isovaleryl group into molecules.[2]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 108-12-3 | |

| Molecular Formula | C₅H₉ClO | |

| Molecular Weight | 120.58 g/mol | |

| IUPAC Name | 3-methylbutanoyl chloride | [3] |

| Synonyms | Isopentanoyl chloride, Isovaleric acid chloride, 3-Methylbutyryl chloride | |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Odor | Pungent |

Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 115-117 °C (lit.) | |

| Density | 0.989 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.416 (lit.) | |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Solubility | Decomposes in water. Soluble in common organic solvents like THF and dichloromethane. | [4] |

Chemical Reactivity and Applications

This compound is a versatile reagent primarily used in acylation reactions to form amides and esters, and in Friedel-Crafts acylation to form ketones. These reactions are fundamental in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances.[2][5]

General Reaction Workflow: Acylation

The following diagram illustrates a general workflow for an acylation reaction using this compound with an alcohol or an amine.

Caption: General workflow for acylation reactions.

Experimental Protocols

The following are representative protocols for common reactions involving this compound. These should be adapted based on the specific substrate and laboratory conditions.

Synthesis of N-Benzyl-3-methylbutanamide (Amide Formation)

Materials:

-

This compound

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis of Benzyl (B1604629) 3-methylbutanoate (Ester Formation)

Materials:

-

This compound

-

Benzyl alcohol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, wash the organic phase with 1 M HCl to remove pyridine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude ester can be purified by distillation under reduced pressure or by column chromatography.

Biological Relevance and Signaling Pathways

While this compound itself is a synthetic reagent, the isovaleryl moiety is a key component of biologically significant molecules. Its metabolic precursor, isovaleryl-CoA, is an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876).

Leucine Catabolism and Isovaleric Acidemia

Isovaleryl-CoA is formed from leucine and is subsequently dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) in the mitochondria.[6] A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleric acid and its derivatives.[1]

References

isovaleryl chloride structural formula and isomers

An In-depth Technical Guide to Isovaleryl Chloride and Its Isomers for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its structural isomers, focusing on their chemical properties, synthesis, and applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Structural Formula and Isomers

This compound, systematically named 3-methylbutanoyl chloride, is an acyl chloride with the chemical formula C₅H₉ClO.[1][2] It is a colorless to yellowish liquid with a pungent odor.[1] The structural isomers of this compound are other acyl chlorides that share the same molecular formula. These isomers are distinguished by the arrangement of the carbon skeleton.

The primary structural isomers of this compound are:

-

Valeryl chloride (Pentanoyl chloride): A straight-chain acyl chloride.

-

2-Methylbutanoyl chloride: A branched-chain acyl chloride with the methyl group at the second carbon.

-

Pivaloyl chloride (2,2-Dimethylpropanoyl chloride): A branched-chain acyl chloride with two methyl groups at the second carbon, creating a sterically hindered structure.[3]

Physicochemical Data

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for their application in chemical synthesis, influencing reaction conditions and purification methods.

| Property | This compound (3-Methylbutanoyl chloride) | Valeryl chloride (Pentanoyl chloride) | 2-Methylbutanoyl chloride | Pivaloyl chloride (2,2-Dimethylpropanoyl chloride) |

| CAS Number | 108-12-3 | 638-29-9 | 57526-28-0 | 3282-30-2 |

| Molecular Weight | 120.58 g/mol | 120.58 g/mol | 120.58 g/mol | 120.58 g/mol |

| Boiling Point (°C) | 115-117 | 125-127 | 117-121 | 105-106 |

| Melting Point (°C) | - | -110 | - | -56 |

| Density (g/mL at 25°C) | 0.989 | 1.016 | 0.972 | 0.980 (at 20°C) |

| Refractive Index (n20/D) | 1.416 | 1.420 | 1.418 | 1.412 |

| Flash Point (°C) | 31 | 23 | 20 | 8 |

Experimental Protocols: Synthesis

The synthesis of acyl chlorides is generally achieved by the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4] Below is a detailed protocol for the synthesis of pivaloyl chloride from pivalic acid using thionyl chloride.

Synthesis of Pivaloyl Chloride from Pivalic Acid

Materials:

-

Pivalic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Gas outlet connected to a scrubber

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add pivalic acid.

-

Slowly add thionyl chloride to the pivalic acid at room temperature with stirring.

-

Add a catalytic amount of DMF. An exothermic reaction will commence, and gaseous byproducts (SO₂ and HCl) will evolve.

-

The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

After the reaction is complete, the crude pivaloyl chloride can be purified by fractional distillation. The boiling point of pivaloyl chloride is approximately 105-106°C.[5]

Applications in Drug Development and Agrochemicals

This compound and its isomers are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[6][7] They serve as acylating agents to introduce specific branched or linear alkyl groups into a molecule, which can significantly influence its biological activity, stability, and pharmacokinetic properties.

Pivaloyl chloride, due to its sterically hindered pivaloyl group, is particularly useful for creating stable ester and amide linkages. It is a key reagent in the industrial production of several active pharmaceutical ingredients (APIs), including certain antibiotics and antivirals.[8] For instance, it is used in the synthesis of semi-synthetic penicillins like ampicillin (B1664943) and amoxicillin (B794) through the "Dane salt method".[8] Valeryl chloride is an important intermediate in the synthesis of antihypertensive drugs like irbesartan (B333) and valsartan, as well as the fungicide hexaconazole.[9] this compound itself is used in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.[4]

While these compounds are crucial for the synthesis of biologically active molecules, there is limited information on their direct interaction with biological signaling pathways. Their primary role in drug development is as a reactive intermediate to build the final drug molecule. The specific biological effects are then attributed to the final product rather than the acyl chloride itself.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. This compound | C5H9ClO | CID 66054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 4. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. PIVALOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Isovaleryl Chloride from Isovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of isovaleryl chloride from isovaleric acid. This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] This document details the most common and effective synthetic methods, providing detailed experimental protocols, quantitative data, and safety considerations.

Introduction

This compound, also known as 3-methylbutanoyl chloride, is a reactive acyl chloride widely used in organic synthesis. Its preparation from the readily available isovaleric acid is a fundamental transformation. The primary methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent often depends on the desired scale, purity requirements, and the sensitivity of other functional groups present in the substrate.

Synthetic Methodologies

Two principal methods for the synthesis of this compound from isovaleric acid are presented below. Both methods are effective and widely used in research and development settings.

Method 1: Reaction with Thionyl Chloride

The reaction of isovaleric acid with thionyl chloride is a classic and cost-effective method for the preparation of this compound. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.

Reaction Scheme:

(CH₃)₂CHCH₂COOH + SOCl₂ → (CH₃)₂CHCH₂COCl + SO₂ + HCl

Method 2: Reaction with Oxalyl Chloride and Catalytic DMF

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a milder alternative to thionyl chloride.[2] This method is particularly suitable for substrates that may be sensitive to the higher temperatures and more acidic conditions of the thionyl chloride method. The reaction generates gaseous byproducts (CO, CO₂, and HCl), simplifying purification.

Reaction Scheme:

(CH₃)₂CHCH₂COOH + (COCl)₂ --(cat. DMF)--> (CH₃)₂CHCH₂COCl + CO + CO₂ + HCl

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride/DMF |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | None | N,N-Dimethylformamide (DMF) |

| Solvent | Neat (no solvent) or inert solvent (e.g., CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or other inert solvent |

| Reactant Ratio (Acid:Reagent) | 1 : 1.1 - 2.0 | 1 : 1.2 - 1.5 |

| Temperature | Reflux (approx. 79 °C) | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Reported Yield | High (typically >90%) | High (typically >90%) |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 115-117 °C (at 760 mmHg) |

| Density | 0.989 g/mL at 25 °C |

| ¹H NMR (CDCl₃, δ) | 2.85 (d, 2H), 2.25 (m, 1H), 1.05 (d, 6H) |

| ¹³C NMR (CDCl₃, δ) | 175.5, 54.5, 26.5, 22.0 |

| IR (neat, cm⁻¹) | ~1800 (C=O stretch) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol for Method 1: Thionyl Chloride

Materials:

-

Isovaleric acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Charge the flask with isovaleric acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) to the flask at room temperature. The reaction is exothermic and will begin to evolve gas.

-

Once the initial effervescence has subsided, heat the reaction mixture to a gentle reflux (approximately 79 °C) using a heating mantle.

-

Maintain the reflux for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

The crude this compound can be purified by fractional distillation.[5] The excess thionyl chloride (boiling point: 76 °C) is distilled off first, followed by the product, this compound (boiling point: 115-117 °C).[6]

Protocol for Method 2: Oxalyl Chloride/DMF

Materials:

-

Isovaleric acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolve isovaleric acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.3 eq) dropwise to the stirred solution using an addition funnel. Gas evolution (CO, CO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[7]

-

The solvent and excess oxalyl chloride (boiling point: 63-64 °C) can be removed under reduced pressure using a rotary evaporator to yield the crude this compound.[2]

-

Further purification can be achieved by fractional distillation under reduced pressure.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Generalized reaction pathway.

Safety Considerations

-

Isovaleric acid is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.

-

Oxalyl chloride is toxic and corrosive. It also reacts with water. Handle with extreme care in a fume hood and wear appropriate PPE.

-

This compound is a flammable and corrosive liquid. It is sensitive to moisture and will hydrolyze to isovaleric acid and HCl. Handle in a fume hood and store under an inert atmosphere.

-

The reactions described produce acidic and toxic gases (HCl, SO₂, CO). Ensure that the reaction setup is properly vented to a gas trap containing a basic solution (e.g., NaOH solution) to neutralize these gases.

Conclusion

The synthesis of this compound from isovaleric acid can be reliably achieved using either thionyl chloride or oxalyl chloride. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the presence of sensitive functional groups. The thionyl chloride method is robust and economical for larger-scale preparations, while the oxalyl chloride method offers milder conditions suitable for more delicate substrates. Proper purification by fractional distillation is crucial to obtain high-purity this compound for subsequent applications in pharmaceutical and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 3. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Purification [chem.rochester.edu]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Isovaleryl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of isovaleryl chloride (also known as 3-methylbutanoyl chloride). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's characteristics, provides established experimental protocols for its synthesis and analysis, and explores its key applications. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the chemical formula C₅H₉ClO, is a versatile and highly reactive acyl chloride.[1] It serves as a crucial building block in a multitude of synthetic organic reactions, enabling the introduction of the isovaleryl group into various molecular scaffolds. Its utility is particularly pronounced in the pharmaceutical, agrochemical, and fragrance industries.[1][2] In drug development, this compound is an important intermediate in the synthesis of a range of therapeutic agents, including antihistamines, antipsychotics, and antidepressants.[1] This guide aims to be a thorough resource, consolidating essential information on its properties, handling, and synthetic utility.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is a flammable and corrosive compound that is sensitive to moisture.[2][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 115-117 °C | [4] |

| Density | 0.989 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.416 | [4] |

| Flash Point | 31 °C (closed cup) | |

| Solubility | Soluble in usual organic solvents (e.g., acetone, chloroform, toluene, THF). Decomposes in water. |

Table 2: Chemical Reactivity and Stability

| Property | Description | Reference(s) |

| Stability | Stable under normal conditions; moisture-sensitive. | [2] |

| Reactivity | Highly reactive acyl chloride. Reacts with water (hydrolysis), alcohols (esterification), and amines (amidation). | [5] |

| Incompatible Materials | Water, strong bases, alcohols, and strong oxidizing agents. | [2] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound from Isovaleric Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from isovaleric acid using thionyl chloride as the chlorinating agent.

Materials:

-

Isovaleric acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber (for HCl and SO₂ gases)

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The round-bottom flask should be equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The gas outlet of the condenser should be connected to a gas trap containing an aqueous solution of sodium hydroxide (B78521) to neutralize the evolved hydrogen chloride and sulfur dioxide gases.

-

Charge the round-bottom flask with isovaleric acid.

-

Slowly add thionyl chloride (typically in a slight molar excess, e.g., 1.1 to 1.5 equivalents) to the stirred isovaleric acid via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent, if used) for 1-2 hours to ensure the reaction goes to completion. The completion of the reaction is often indicated by the cessation of gas evolution.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

The crude this compound can be purified by fractional distillation.

Caption: A simplified workflow for the synthesis of this compound.

Purification by Fractional Distillation

Objective: To purify crude this compound by removing unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude this compound and boiling chips to the distillation flask.

-

Heat the distillation flask gently.

-

Collect the fraction that distills at the boiling point of this compound (115-117 °C) in a clean, dry receiving flask.

-

Discard the initial lower-boiling fraction (which may contain residual thionyl chloride) and the higher-boiling residue.

Characterization

Objective: To identify the characteristic functional groups of this compound.

Procedure:

-

Acquire an IR spectrum of a neat sample of the purified this compound using an FT-IR spectrometer, typically with attenuated total reflectance (ATR) accessory.

-

The spectrum should show a strong absorption band characteristic of the C=O stretch of an acyl chloride, typically in the range of 1780-1815 cm⁻¹.

Objective: To confirm the structure of this compound.

Procedure:

-

Prepare a sample by dissolving a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals corresponding to the isobutyl group.

-

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon and the carbons of the isobutyl group.

Chemical Reactivity and Mechanisms

This compound is a reactive acylating agent and participates in several important chemical transformations.

Hydrolysis

This compound readily reacts with water in a vigorous, exothermic reaction to form isovaleric acid and hydrogen chloride.[6]

Caption: Mechanism of this compound hydrolysis.

Esterification

In the presence of an alcohol, this compound undergoes esterification to form the corresponding isovalerate ester and hydrogen chloride.[6]

Caption: Mechanism of esterification with this compound.

Amidation

This compound reacts with primary or secondary amines to produce the corresponding isovaleramide.[6] A base is often added to neutralize the hydrogen chloride byproduct.

Caption: Mechanism of amidation with this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of a wide array of organic molecules.

-

Pharmaceuticals: It is used in the production of various active pharmaceutical ingredients (APIs), including some benzodiazepines and other central nervous system agents.[1][7]

-

Agrochemicals: It serves as a precursor for the synthesis of certain herbicides and insecticides.[1]

-

Fragrances and Flavors: The esterification of this compound with various alcohols produces isovalerate esters, which are used as fragrance and flavoring agents.[1]

-

Peptide Synthesis: While less common in modern solid-phase peptide synthesis which favors other activating agents, acyl chlorides can be used for the coupling of amino acids in solution-phase peptide synthesis.[8][9]

General Workflow for this compound in a Multi-step Synthesis

The following diagram illustrates a generic workflow where this compound is used as a reagent to modify a substrate in a multi-step synthesis, a common scenario in drug development.

Caption: A generic workflow illustrating the use of this compound in synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Work in a well-ventilated fume hood.

-

Inhalation: Acutely toxic if inhaled. Avoid breathing vapors.[3]

-

Skin and Eye Contact: Causes severe skin burns and eye damage.[2] In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Fire Hazards: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for fire extinguishing.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.[2]

Conclusion

This compound is a fundamental reagent in organic synthesis with significant applications in the pharmaceutical and chemical industries. Its high reactivity, while necessitating careful handling, makes it an invaluable tool for the introduction of the isovaleryl moiety. This guide has provided a detailed overview of its properties, along with practical experimental protocols and an exploration of its synthetic utility, to serve as a valuable resource for scientists and researchers.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 0.98 3-Methylbutyryl chloride [sigmaaldrich.com]

- 4. This compound CAS#: 108-12-3 [m.chemicalbook.com]

- 5. ijret.org [ijret.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

Spectroscopic Analysis of Isovaleryl Chloride: A Technical Guide

Introduction

Isovaleryl chloride (also known as 3-methylbutanoyl chloride) is a key chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its chemical formula is C5H9ClO, and its structure consists of an isovaleryl group attached to a chlorine atom.[1][2] Accurate characterization of this compound is critical for its effective use in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the nuclei.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound, typically run in deuterated chloroform (B151607) (CDCl₃), shows three distinct signals corresponding to the three types of protons in the molecule.[1][3]

| Signal Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| A | ~2.76 | Doublet | - | 2H | -CH₂-COCl |

| B | ~2.22 | Multiplet | 6.6 Hz | 1H | -CH(CH₃)₂ |

| C | ~1.01 | Doublet | 6.6 Hz | 6H | -CH(CH₃)₂ |

| Table 1: ¹H NMR data for this compound in CDCl₃.[4] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carbonyl) |

| ~55 | -CH₂-COCl |

| ~27 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

| Table 2: Predicted ¹³C NMR data for this compound. The spectrum is typically run in CDCl₃.[1][3] |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[5] CDCl₃ is a common solvent for nonpolar organic compounds.[5]

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[5]

-

Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[5][6] Avoid introducing any solid particles or air bubbles.[5][6]

-

Wipe the exterior of the NMR tube with a tissue dampened with ethanol (B145695) to remove any fingerprints or dust, and cap the tube securely.[5]

-

-

Data Acquisition :

-

Insert the prepared NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a depth gauge.[5]

-

Locking : The spectrometer's field frequency is adjusted to lock onto the deuterium (B1214612) signal of the CDCl₃ solvent, which stabilizes the magnetic field.[5][7]

-

Shimming : The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved peaks.[5][7]

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[5]

-

Acquisition : Set the appropriate spectral parameters (e.g., spectral width, number of scans, relaxation delay) and initiate the data acquisition. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

The spectrum is then phase-corrected and the baseline is corrected to ensure accurate integration.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by a very strong absorption band in the carbonyl region, which is typical for an acyl chloride.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1800 | Very Strong | C=O stretch (acyl chloride) |

| ~1470 | Medium | C-H bend (alkane) |

| ~950 | Medium | C-Cl stretch |

| Table 3: Key IR absorption bands for this compound.[8] |

The carbonyl (C=O) stretching frequency for aliphatic acid chlorides is notably high (typically 1810–1775 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom.[9][10]

Experimental Protocol for IR Spectroscopy (Liquid Film)

As this compound is a liquid, the liquid film method is a straightforward technique for obtaining its IR spectrum.[1][3]

-

Equipment Preparation :

-

Ensure two salt plates (typically NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers. Clean the plates with a dry solvent like anhydrous hexane (B92381) or chloroform if necessary and dry them completely.

-

-

Sample Application :

-

In a fume hood, place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, sandwiching the liquid sample. The liquid should spread evenly between the plates to form a thin film. Avoid applying excessive pressure, which could damage the plates.

-

-

Data Acquisition :

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the IR spectrum of this compound.

-

-

Cleaning :

-

After analysis, disassemble the plates and clean them immediately with a suitable dry solvent to remove the sample residue. Store the plates in a desiccator to protect them from moisture.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows characteristic fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 120/122 | Low | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 85 | High | [(CH₃)₂CHCH₂CO]⁺ (Acylium ion) |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| Table 4: Major fragments in the mass spectrum of this compound.[11][12] |

The molecular ion peak is often weak. A prominent fragmentation pathway for acyl halides is the loss of the halogen atom to form a stable acylium ion, which is observed as a major peak at m/z 85.[8] The base peak can vary, but m/z 41, 57, and 85 are consistently the most abundant fragments.[11]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for analyzing a liquid sample like this compound using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction :

-

For a volatile liquid like this compound, a direct insertion probe or a heated inlet system can be used.

-

A small amount of the liquid sample is drawn into a capillary tube or injected via a syringe into the instrument's inlet. The sample is then vaporized under vacuum.

-

-

Ionization (Electron Ionization - EI) :

-

The gaseous sample molecules pass into the ionization chamber.

-

Here, they are bombarded by a high-energy beam of electrons (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a reproducible manner.[13]

-

-

Mass Analysis :

-

The resulting positive ions (the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]

-

-

Detection :

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment versus its m/z ratio.

-

Interrelation of Spectroscopic Techniques

The combination of NMR, IR, and MS provides a complete picture of the molecular structure. Each technique offers complementary information, leading to an unambiguous identification of this compound.

Caption: Workflow showing how different spectroscopic techniques contribute to the structural elucidation of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. novaphene.com [novaphene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(108-12-3) 1H NMR spectrum [chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 8. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. This compound | C5H9ClO | CID 66054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butanoyl chloride, 3-methyl- [webbook.nist.gov]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Solubility of Isovaleryl Chloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility of a Reactive Acyl Chloride

Isovaleryl chloride, as a typical acyl chloride, exhibits a dual nature in its interaction with solvents. Its solubility is not merely a physical dissolution process but is often intertwined with its chemical reactivity. The primary factors governing its solubility are:

-

Polarity Match : Like dissolves like. The non-polar alkyl chain of this compound favors dissolution in non-polar and weakly polar aprotic solvents.

-

Reactivity : this compound is highly susceptible to nucleophilic attack, especially by protic solvents (those containing acidic protons, such as water and alcohols). This reactivity leads to decomposition of the this compound rather than simple dissolution.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical literature, the solubility of this compound in common laboratory solvents can be summarized as follows.

| Solvent Class | Common Examples | Observed Solubility/Reactivity of this compound |

| Aprotic Non-Polar | Toluene, Benzene, Hexane | Generally soluble. |

| Aprotic Polar | Diethyl Ether, Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Good miscibility and generally soluble.[1] |

| Protic Polar | Water | Decomposes violently (hydrolysis).[2] |

| Protic Polar | Alcohols (e.g., Methanol, Ethanol) | Reacts to form esters (alcoholysis). It is described as slightly soluble in methanol, which likely indicates a slower reaction rate compared to water.[3] |

Experimental Protocol for Solubility Determination of this compound

Given the absence of standardized quantitative data, the following protocol outlines a reliable method for determining the solubility of this compound in a laboratory setting. This method is adapted from general solubility determination procedures for reactive compounds.

Objective: To determine the approximate solubility of this compound in a given aprotic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest (e.g., dichloromethane, tetrahydrofuran)

-

Dry glassware (e.g., vials with screw caps, graduated cylinders, pipettes)

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solution (Shake-Flask Method):

-

Under an inert atmosphere, add a known volume of the anhydrous solvent to a dry vial equipped with a magnetic stir bar.

-

While stirring, incrementally add small, known masses of this compound to the solvent.

-

Continue adding this compound until a slight excess of undissolved material remains visible.

-

Seal the vial tightly and allow the mixture to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease stirring and allow the undissolved material to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a dry syringe or pipette, ensuring no solid material is transferred.

-

Immediately dilute the aliquot with a known volume of the same anhydrous solvent to prevent precipitation and to bring the concentration within the analytical range of the instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated GC-MS or a similar analytical technique to determine the precise concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

This compound is corrosive, flammable, and reacts violently with moisture. All manipulations must be carried out in a well-ventilated fume hood, under an inert atmosphere, using dry glassware and solvents.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualizing this compound's Solvent Interactions

The following diagrams illustrate key logical and chemical pathways related to the solubility and reactivity of this compound.

Caption: Workflow for Determining the Solubility of this compound.

Caption: Solvent Interaction Pathways for this compound.

References

The Reactivity of Isovaleryl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isovaleryl chloride, a branched-chain acyl chloride, is a versatile reagent in organic synthesis, valued for its ability to introduce the isovaleroyl moiety into a diverse range of molecules. Its high reactivity, stemming from the electrophilic nature of the carbonyl carbon, makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles. It details the underlying reaction mechanisms, presents available quantitative data on reaction yields, and offers detailed experimental protocols for key transformations. Furthermore, this guide includes workflow diagrams for synthetic procedures, adhering to the specific visualization requirements of modern chemical research documentation.

Core Principles of this compound Reactivity

The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. The electron-withdrawing effects of both the oxygen and chlorine atoms render the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism.[3]

Mechanism: Nucleophilic Acyl Substitution

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of this compound, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.

The overall reaction can be represented as:

(CH₃)₂CHCH₂COCl + Nu-H → (CH₃)₂CHCH₂CONu + HCl

Where Nu-H represents a generic nucleophile.

Reactivity with Common Nucleophiles: A Quantitative Overview

Reaction with Amines (Amide Formation)

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding N-substituted isovaleramides. The Schotten-Baumann reaction conditions, which involve the use of an aqueous base to neutralize the HCl byproduct, are often employed to drive the reaction to completion.[4][5][6] Aliphatic amines are generally more nucleophilic and thus more reactive than aromatic amines.[7]

| Nucleophile | Product | Reaction Conditions | Yield (%) | Citation/Note |

| Ammonia (NH₃) | Isovaleramide | Inert solvent, excess ammonia | Good to High | General reaction, specific yield data for this compound is sparse. |

| Benzylamine (B48309) | N-Benzylisovaleramide | Schotten-Baumann (aq. NaOH, organic solvent) | > 90 (Est.) | Based on typical high yields for Schotten-Baumann reactions.[5] |

| Aniline | N-Phenylisovaleramide | Schotten-Baumann or in the presence of a non-nucleophilic base | Moderate to High | Aromatic amines are less nucleophilic than aliphatic amines. |

| Diethylamine | N,N-Diethylisovaleramide | Inert solvent, with a tertiary amine base or excess diethylamine | High | Secondary amines react readily. |

Reaction with Alcohols and Phenols (Ester Formation)

This compound reacts with alcohols and phenols to form isovalerate esters. The reactivity follows the order: primary alcohols > secondary alcohols > tertiary alcohols. Phenols are less nucleophilic than alcohols and may require a base catalyst.[7]

| Nucleophile | Product | Reaction Conditions | Yield (%) | Citation/Note |

| Ethanol | Ethyl isovalerate | Pyridine or other non-nucleophilic base, room temp. | High | General reaction for primary alcohols. |

| Isopropanol | Isopropyl isovalerate | Pyridine or other non-nucleophilic base, may require gentle heating | Good to High | General reaction for secondary alcohols. |

| tert-Butanol | tert-Butyl isovalerate | More forcing conditions, may have competing elimination | Low to Moderate | Hindered alcohols react more slowly.[5] |

| Phenol | Phenyl isovalerate | Base catalyst (e.g., pyridine, NaOH), room temp. | 92 (with TiO₂) | Yield reported for benzoyl chloride with TiO₂ catalyst, expected to be similar.[7] |

| L-Menthol | Menthyl isovalerate | Heating with HCl or H₂SO₄ catalyst | High | A common method for producing this flavor and fragrance compound.[4][8] A 99.8% yield is reported for a related synthesis.[9] |

Reaction with Other Nucleophiles

This compound also reacts with other nucleophiles, such as water and carboxylates, to yield the corresponding carboxylic acid or anhydride (B1165640).

| Nucleophile | Product | Reaction Conditions | Yield (%) | Citation/Note |

| Water | Isovaleric acid | Spontaneous, often vigorous reaction | Quantitative | Hydrolysis is a common side reaction and requires anhydrous conditions for other syntheses.[10] |

| Sodium Acetate | Acetic isovaleric anhydride | Anhydrous conditions | ~50 (Est.) | Based on a similar preparation of acetic anhydride from acetyl chloride.[11] |

Experimental Protocols

The following protocols are representative examples for the synthesis of common derivatives of this compound.

Synthesis of N-Benzylisovaleramide via Schotten-Baumann Reaction

This protocol details the acylation of an amine using this compound under biphasic conditions.

Reagents and Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

10% Sodium hydroxide (B78521) solution

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve benzylamine in dichloromethane.

-

Cool the flask in an ice bath with stirring.

-

In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide.

-

Add the sodium hydroxide solution to the flask containing the benzylamine solution.

-

Slowly add this compound dropwise to the stirred, biphasic mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylisovaleramide.

-

The product can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation of Toluene (B28343)

This protocol describes the synthesis of 4-methyl-isovalerophenone using this compound and a Lewis acid catalyst.

Reagents and Equipment:

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Anhydrous toluene (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up a dry three-neck flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask and cool the mixture to 0°C in an ice bath.

-

Dissolve this compound in anhydrous dichloromethane and add it to the addition funnel.

-

Add the this compound solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5°C.

-

After the addition is complete, add a solution of toluene in anhydrous dichloromethane dropwise from the addition funnel.

-

Once the toluene addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography.

Conclusion

This compound is a highly reactive and synthetically useful acylating agent. Its reactions with a wide array of nucleophiles, proceeding through a nucleophilic acyl substitution mechanism, provide efficient routes to a variety of important chemical entities, including amides and esters. While a comprehensive quantitative comparison of its reactivity is an area that warrants further investigation, the principles and protocols outlined in this guide provide a solid foundation for its application in research and development. The provided experimental workflows and diagrams offer a clear and structured approach to the practical synthesis of this compound derivatives. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity in these transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Base-catalyzed selective esterification of alcohols with unactivated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]

- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Isovaleryl Chloride: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleryl chloride (CAS No. 108-12-3), also known as 3-methylbutanoyl chloride, is a highly reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Its utility in organic synthesis is derived from the electrophilic nature of the acyl chloride functional group, which allows for the facile introduction of the isovaleryl moiety.[4][5] However, this high reactivity also presents significant hazards. This technical guide provides an in-depth overview of the hazards associated with this compound and detailed safety precautions for its handling, storage, and disposal. It is intended to serve as a critical resource for laboratory personnel to ensure a safe working environment.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong, pungent, and unpleasant odor.[2][6] It is a flammable liquid and vapor that reacts violently with water and is corrosive to metals.[1][7]

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO | [2][6] |

| Molecular Weight | 120.58 g/mol | [2][6] |

| CAS Number | 108-12-3 | [1][6] |

| Boiling Point | 115-117 °C at 760 mmHg | [6][8] |

| Density | 0.989 g/cm³ at 25 °C | [6][8] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [4][8] |

| Refractive Index | n20/D 1.416 | [8] |

| Solubility | Decomposes in water. Soluble in common organic solvents.[4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents multiple acute and chronic risks.[1][9]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor.[7] |

| Skin Corrosion/Irritation | Category 1A | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][10] |

| Serious Eye Damage/Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[10] |

| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled.[8][10] |

| Corrosive to Metals | Category 1 | corrosive | Warning | H290: May be corrosive to metals.[7][10] |

NFPA 704 Diamond:

-

Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.[1]

-

Flammability (Red): 3 - Liquids and solids that can be ignited under almost all ambient temperature conditions.[1]

-

Instability (Yellow): 0 - Materials that are normally stable, even under fire conditions.[1]

Toxicological Information

The primary toxicological hazards of this compound are its corrosivity (B1173158) and acute toxicity upon inhalation. Direct contact with the liquid or vapor can cause severe chemical burns to the skin, eyes, and respiratory tract.[6][11] Inhalation may be fatal.[9]

| Toxicity Data | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 545 mg/kg | Rat | Oral | [4] |

| LC₅₀ (Lethal Concentration, 50%) | No data available | - | Inhalation | - |

| Dermal LD₅₀ | No data available | - | Dermal | - |

Symptoms of Exposure:

-

Inhalation: Causes chemical burns to the respiratory tract, which may be lethal.[11] Symptoms can include a burning sensation, coughing, choking, shortness of breath, and pulmonary edema, which may be delayed.[12]

-

Skin Contact: Causes severe skin burns and pain.[11]

-

Eye Contact: Causes serious eye damage, including burns and potential for permanent vision loss.[9] It is also a lachrymator, meaning it can cause tearing.[2]

-

Ingestion: Causes severe burns to the mouth, throat, and stomach, with a danger of perforation.[6][9]

Experimental Protocols and Safe Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. All manipulations should be performed in a certified chemical fume hood.

General Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the work area.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[6]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). Consult a glove compatibility chart.[6]

-

Respiratory Protection: For situations where inhalation risk is high, a full-face respirator with an appropriate cartridge (e.g., acid gas/organic vapor) or a self-contained breathing apparatus should be used.[6]

-

Protocol for Use in a Chemical Reaction (Example: Acylation)

This protocol outlines the general steps for using this compound as an acylating agent.

-

Preparation:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[13]

-

The reaction should be performed in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of the acyl chloride, and a condenser connected to a gas bubbler to vent HCl gas produced during the reaction to a scrubbing solution (e.g., dilute sodium hydroxide).[1]

-

-

Addition of this compound:

-

Dissolve the substrate and any base (e.g., pyridine, triethylamine) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

-

Cool the reaction mixture in an ice bath.

-

Slowly add the this compound dropwise from the addition funnel to the cooled, stirred solution. The addition should be controlled to manage the exothermic reaction.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction must be carefully quenched.

-

Quenching and Neutralization Protocols

Unreacted this compound must be safely neutralized.

-

Quenching Protocol:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a quenching agent. Suitable agents include:

-

Water or ice: Reacts to form isovaleric acid and HCl. This is highly exothermic and must be done slowly with efficient cooling.[10]

-

Alcohols (e.g., methanol, isopropanol): Reacts to form the corresponding ester. This is generally a less vigorous reaction than with water.[10]

-

Aqueous base (e.g., sodium bicarbonate, sodium carbonate solution): Neutralizes the acyl chloride and the HCl byproduct. This should also be done slowly and with cooling due to the exothermic nature and gas evolution (CO₂).[11]

-

-

-

Waste Disposal Protocol:

-

Excess or waste this compound should be slowly added to a stirred, cold (ice bath) solution of sodium carbonate or sodium bicarbonate (5-10% in water).[11]

-

Continue stirring for several hours to ensure complete neutralization.[11]

-

Check the pH of the solution to ensure it is neutral or slightly basic.

-

The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.[11]

-

Storage and Incompatibility

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6] Keep containers tightly closed and store under an inert atmosphere.[14] Protect from moisture, heat, sparks, and open flames.[6]

-

Incompatible Materials:

Emergency Procedures

-

Spill Response:

-

Evacuate the area and remove all ignition sources.[9]

-

Ventilate the area.

-

Wear full PPE, including respiratory protection.

-

Absorb the spill with an inert, dry material such as sand or vermiculite.[9] Do not use combustible materials.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal using spark-proof tools.[9]

-

-

First Aid:

-

Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.

-

-

Fire Fighting:

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: A logical workflow for hazard mitigation when using this compound.

Caption: A flowchart for the emergency response to an this compound spill.

Conclusion

This compound is an invaluable reagent in chemical synthesis but demands the utmost respect and caution. Its properties as a flammable, corrosive, and toxic substance necessitate a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and handle this chemical in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety procedures before commencing work.

References

- 1. nbinno.com [nbinno.com]

- 2. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 3. CAS 108-12-3: this compound | CymitQuimica [cymitquimica.com]

- 4. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 5. fiveable.me [fiveable.me]

- 6. echemi.com [echemi.com]

- 7. wcu.edu [wcu.edu]

- 8. Acyl chloride synthesis [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 11. benchchem.com [benchchem.com]

- 12. szabo-scandic.com [szabo-scandic.com]

- 13. download.basf.com [download.basf.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Material Safety Data Sheet for Isovaleryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for isovaleryl chloride (CAS No. 108-12-3). The information is compiled and structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the hazards, handling, and emergency procedures associated with this chemical. This compound is a key intermediate in various pharmacological syntheses, making a thorough knowledge of its safety profile essential for laboratory and industrial applications.[1]

Chemical Identification

This compound is a colorless to light yellow liquid known for its pungent and unpleasant odor.[2][3][4] It is also referred to by several synonyms.

| Identifier | Value |

| Chemical Name | This compound[2][5] |

| Synonyms | 3-Methylbutanoyl chloride, Isopentanoyl chloride, Isovaleroyl chloride, 3-Methylbutyryl chloride, Isovaleric acid chloride[1][3][6][7] |

| CAS Number | 108-12-3[2][8][9][10] |

| Molecular Formula | C5H9ClO[1][2][6][8] |

| Molecular Weight | 120.58 g/mol [2][3][6] |

| EC Number | 203-552-2[3][6][9] |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior, particularly its high flammability and reactivity with water.

| Property | Value |

| Appearance | Colorless to light yellow liquid[2][3][4] |

| Odor | Pungent, stench[1][2][4] |

| Boiling Point | 115 - 117 °C @ 760 mmHg[2][4][10] |

| Flash Point | 18 °C / 64.4 °F (closed cup)[2][4][11] |

| Density | 0.989 g/cm³ at 20-25 °C[1][2][5] |

| Solubility | Decomposes in water. Soluble in common organic solvents (e.g., acetone, chloroform, toluene).[1][2][7] |

| Refractive Index | n20/D 1.416 |

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance presenting multiple significant risks.[5] It is a highly flammable, corrosive, and acutely toxic compound.[6][8][9][12] The Globally Harmonized System (GHS) classifications highlight its primary dangers.

| Hazard Class | Category |

| Flammable Liquids | Category 2 / 3[6][12] |

| Skin Corrosion/Irritation | Category 1A / 1B[6][8][9] |

| Serious Eye Damage/Irritation | Category 1[6][8][9][12] |

| Acute Toxicity, Inhalation | Category 3[6][8][9] |

| Corrosive to Metals | Category 1[6][12] |

Health Effects:

-

Inhalation: Toxic if inhaled.[8][9][10] Vapors cause severe chemical burns to the respiratory tract.[2] Inhalation can lead to choking, coughing, burning sensations, and potentially lethal pulmonary edema.[5]

-

Skin Contact: Causes severe skin burns and damage.[2][5][9] Immediate and thorough washing is required upon contact.[2][5]

-

Eye Contact: Causes severe eye burns and serious, potentially irreversible eye damage.[2][5][8][9] It is a lachrymator, meaning it stimulates tear production.[8]

-

Ingestion: Causes severe burns to the mouth, throat, and gastrointestinal tract.[2][5] Ingestion can lead to pain, difficulty swallowing, and potential perforation of the esophagus or stomach.[11]

Physical Hazards: The compound is a highly flammable liquid and vapor.[2][8] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[5][11] It reacts with water, which can be violent, and is corrosive to most metals, a reaction that can produce flammable hydrogen gas.[5][6][8]

Toxicological Data

Quantitative toxicological data underscores the significant health risks. The LD50 value indicates high acute toxicity upon ingestion, while the ERPG values provide guidelines for responding to airborne releases.

| Metric | Value | Species |

| LD50 (Oral) | 545 mg/kg[1] | Rat |

| ERPG-1 | 3 ppm[5] | Human |

| ERPG-2 | 20 ppm[5] | Human |

| ERPG-3 | 150 ppm[5] | Human |

-

ERPG-1: The maximum airborne concentration below which it is believed nearly all individuals could be exposed for up to 1 hour without experiencing more than mild, transient adverse health effects.[5]

-